molecular formula C5H13N B1587893 (S)-(+)-2-Amino-3-methylbutane CAS No. 22526-46-1

(S)-(+)-2-Amino-3-methylbutane

Cat. No. B1587893
CAS RN: 22526-46-1
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-YFKPBYRVSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals .

Scientific Research Applications

Enzymatic Reactions and Catalysis

(S)-(+)-2-Amino-3-methylbutane, also known as isobutylamine, is used in various enzymatic reactions and catalytic processes. For instance, it has been identified as a byproduct in the enzymatic degradation of amino acids through the Ehrlich pathway, which is significant in the production of aroma compounds in fermented foods (Matheis, Granvogl, & Schieberle, 2016). Additionally, Ru-catalyzed hydrogenation-decarbonylation of amino acids can produce isobutylamine, showcasing its potential in sustainable chemistry (Verduyckt, Coeck, & Vos, 2017).

Microbial Fermentation and Biofuel Production

The compound is also found in the context of microbial fermentation, particularly in engineered microorganisms. Research has shown that pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which include (S)-(+)-2-Amino-3-methylbutane, are valuable for potential applications as biofuels (Cann & Liao, 2009).

Analytical and Spectroscopic Applications

In analytical chemistry, (S)-(+)-2-Amino-3-methylbutane is used in studies involving nuclear magnetic resonance spectroscopy, particularly in understanding the barriers to internal rotation in halogenated methylbutanes (Roberts, Hawkins, Bremser, & Borčić, 1971). This research helps in elucidating the structural dynamics of similar compounds.

Pharmacological Research

While avoiding details on drug use and dosage, it is noteworthy that derivatives of (S)-(+)-2-Amino-3-methylbutane have been explored for their potential biological activity. For instance, the synthesis and screening of N-(α-Bromoacyl)-α-amino esters containing the valyl moiety, which relates to this compound, have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).

Environmental Chemistry

(S)-(+)-2-Amino-3-methylbutane has also been examined in the context of environmental chemistry. Research focusing on the physical state of related compounds like 2-methylbutane-1,2,3,4-tetraol in aerosols contributes to understanding the formation and behavior of secondary organic aerosols in the atmosphere (Lessmeier, Dette, Godt, & Koop, 2018).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthesis methods, finding new applications, or studying its effects on human health or the environment .

properties

IUPAC Name

(2S)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426446
Record name (S)-(+)-3-Methyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Amino-3-methylbutane

CAS RN

22526-46-1
Record name 1,2-Dimethylpropylamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022526461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-3-Methyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-3-methylbutane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DIMETHYLPROPYLAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32QJA2ZJ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Samadi, A Ashouri, HI Rashid, S Majidian… - New Journal of …, 2021 - pubs.rsc.org
Immobilization of ( l )-valine and ( l )-valinol on SBA-15 nanoporous silica and their application as chiral heterogeneous ligands in the Cu-catalyzed ... - New Journal of Chemistry (RSC …
Number of citations: 3 pubs.rsc.org
Z Mykytyuk, G Barylo, V Virt, M Vistak… - … and Technology (PIC …, 2018 - ieeexplore.ieee.org
Liquid crystal materials are successfully used in different branches of medicine. It was proposed using cholesteric-nematic mixtures as a sensitive element of optic sensor for amino …
Number of citations: 12 ieeexplore.ieee.org
BK Sebogisi - 2012 - etd.cput.ac.za
Chirality is very important to the pharmaceutical industry as enantiomers have the same macroproperties except for their optical and pharmacological activity. Industrial research has …
Number of citations: 4 etd.cput.ac.za
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
S Wu, R Snajdrova, JC Moore… - Angewandte Chemie …, 2021 - Wiley Online Library
Biocatalysis has found numerous applications in various fields as an alternative to chemical catalysis. The use of enzymes in organic synthesis, especially to make chiral compounds for …
Number of citations: 699 onlinelibrary.wiley.com
P CRABBE - Determination of Organic Structures by Physical …, 2012 - books.google.com
Several physical methods are currently being used by chemists and biologists for the examination of organic molecules. Besides the time-honored classical infrared and ultraviolet …
Number of citations: 1 www.google.com
M Guerrero, M Urbano, EK Kim, AM Gamo, S Riley… - 2019 - ACS Publications
κ opioid receptor (KOR) antagonists are potential pharmacotherapies for the treatment of migraine and stress-related mood disorders including depression, anxiety, and drug abuse, …
Number of citations: 37 pubs.acs.org
ML Ferreira - Biocatalyst Immobilization, 2023 - Elsevier
This chapter provides a nonexhaustive insight on the industrial applications of immobilized enzymes, including the food industry. The last two decades have seen a continuous advance …
Number of citations: 1 www.sciencedirect.com
AM Czyzewski - Dissertation Abstracts International, 2008 - scholar.archive.org
Bacterial resistance to even the most potent antibiotics has been identified by the World Health Organization as one of the most pressing public health issues48. While the development …
Number of citations: 0 scholar.archive.org
CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
Number of citations: 3 citeseerx.ist.psu.edu

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